H-DL-Arg-DL-Pro-DL-Lys-DL-Pro-DL-Trp-DL-Gln-DL-Trp-DL-Phe-DL-Trp-DL-Leu-DL-Leu-NH2
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Overview
Description
The compound H-DL-Arg-DL-Pro-DL-Lys-DL-Pro-DL-Trp-DL-Gln-DL-Trp-DL-Phe-DL-Trp-DL-Leu-DL-Leu-NH2 is a synthetic peptide composed of multiple amino acids. Peptides like this one are often used in various scientific research applications due to their unique properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Arg-DL-Pro-DL-Lys-DL-Pro-DL-Trp-DL-Gln-DL-Trp-DL-Phe-DL-Trp-DL-Leu-DL-Leu-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like carbodiimides.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often involves automated synthesizers that can handle large-scale synthesis. The process is similar to laboratory-scale SPPS but optimized for higher throughput and efficiency.
Chemical Reactions Analysis
Types of Reactions
H-DL-Arg-DL-Pro-DL-Lys-DL-Pro-DL-Trp-DL-Gln-DL-Trp-DL-Phe-DL-Trp-DL-Leu-DL-Leu-NH2: can undergo various chemical reactions, including:
Oxidation: This reaction can modify amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or performic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various chemical reagents depending on the desired modification.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups.
Scientific Research Applications
H-DL-Arg-DL-Pro-DL-Lys-DL-Pro-DL-Trp-DL-Gln-DL-Trp-DL-Phe-DL-Trp-DL-Leu-DL-Leu-NH2: has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for therapeutic applications, including drug delivery systems and peptide-based vaccines.
Industry: Utilized in the development of new materials and biotechnological applications.
Mechanism of Action
The mechanism of action of H-DL-Arg-DL-Pro-DL-Lys-DL-Pro-DL-Trp-DL-Gln-DL-Trp-DL-Phe-DL-Trp-DL-Leu-DL-Leu-NH2 depends on its specific biological target. Peptides can interact with various molecular targets, including enzymes, receptors, and ion channels. The pathways involved may include signal transduction, cellular uptake, and modulation of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
Exendin-4: A peptide found in the venom of the Gila monster, used as a GLP-1 analogue in diabetes treatment.
CIGB-300: A synthetic peptide used as a CK2 inhibitor in cancer research.
Uniqueness
H-DL-Arg-DL-Pro-DL-Lys-DL-Pro-DL-Trp-DL-Gln-DL-Trp-DL-Phe-DL-Trp-DL-Leu-DL-Leu-NH2: is unique due to its specific sequence and potential applications in various fields. Its structure allows for diverse chemical modifications and interactions with biological targets, making it a valuable tool in research and development.
Properties
Molecular Formula |
C81H110N20O12 |
---|---|
Molecular Weight |
1555.9 g/mol |
IUPAC Name |
2-[[2-[[1-[6-amino-2-[[1-(2-amino-5-carbamimidamidopentanoyl)pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[1-[[1-[[1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pentanediamide |
InChI |
InChI=1S/C81H110N20O12/c1-46(2)37-61(70(85)103)94-72(105)62(38-47(3)4)95-75(108)65(41-50-44-90-57-26-12-9-22-53(50)57)98-73(106)63(39-48-19-6-5-7-20-48)96-76(109)64(40-49-43-89-56-25-11-8-21-52(49)56)97-71(104)59(31-32-69(84)102)92-74(107)66(42-51-45-91-58-27-13-10-23-54(51)58)99-78(111)68-30-18-36-101(68)80(113)60(28-14-15-33-82)93-77(110)67-29-17-35-100(67)79(112)55(83)24-16-34-88-81(86)87/h5-13,19-23,25-27,43-47,55,59-68,89-91H,14-18,24,28-42,82-83H2,1-4H3,(H2,84,102)(H2,85,103)(H,92,107)(H,93,110)(H,94,105)(H,95,108)(H,96,109)(H,97,104)(H,98,106)(H,99,111)(H4,86,87,88) |
InChI Key |
QDZOEBFLNHCSSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C8CCCN8C(=O)C(CCCCN)NC(=O)C9CCCN9C(=O)C(CCCNC(=N)N)N |
Origin of Product |
United States |
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